molecular formula C8H16LiO2 B176006 Lithium octanoate CAS No. 16577-52-9

Lithium octanoate

Cat. No.: B176006
CAS No.: 16577-52-9
M. Wt: 151.2 g/mol
InChI Key: JZNCZMYNMUBFOD-UHFFFAOYSA-N
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Description

Lithium octanoate (C₈H₁₅LiO₂), also known as lithium caprylate, is the lithium salt of octanoic acid (caprylic acid). It has a molecular weight of 150.144 g/mol and appears as a white powder . Key physical properties include a melting point of 16.5°C, boiling point of 239.3°C, and a flash point of 107.4°C . The compound is classified as non-hazardous (NONH) for transport and is used in applications requiring lithium-based catalysts or intermediates in organic synthesis .

Properties

CAS No.

16577-52-9

Molecular Formula

C8H16LiO2

Molecular Weight

151.2 g/mol

IUPAC Name

lithium;octanoate

InChI

InChI=1S/C8H16O2.Li/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);

InChI Key

JZNCZMYNMUBFOD-UHFFFAOYSA-N

SMILES

[Li+].CCCCCCCC(=O)[O-]

Isomeric SMILES

[Li+].CCCCCCCC(=O)[O-]

Canonical SMILES

[Li].CCCCCCCC(=O)O

Other CAS No.

16577-52-9

Pictograms

Irritant

Related CAS

124-07-2 (Parent)

Synonyms

caprylic acid
caprylic acid, 14C-labeled
caprylic acid, aluminum salt
caprylic acid, ammonia salt
caprylic acid, barium salt
caprylic acid, cadmium salt
caprylic acid, calcium salt
caprylic acid, cesium salt
caprylic acid, chromium(+2) salt
caprylic acid, cobalt salt
caprylic acid, copper salt
caprylic acid, copper(+2) salt
caprylic acid, iridum(+3) salt
caprylic acid, iron(+3) salt
caprylic acid, lanthanum(+3) salt
caprylic acid, lead(+2) salt
caprylic acid, lithium salt
caprylic acid, manganese salt
caprylic acid, nickel(+2) salt
caprylic acid, potassium salt
caprylic acid, ruthenium(+3) salt
caprylic acid, sodium salt
caprylic acid, sodium salt, 11C-labeled
caprylic acid, tin salt
caprylic acid, tin(+2) salt
caprylic acid, zinc salt
caprylic acid, zirconium salt
caprylic acid, zirconium(+4) salt
lithium octanoate
octanoate
octanoic acid
sodium caprylate
sodium octanoate

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium octanoate can be synthesized through a reaction between lithium hydroxide (LiOH) and octanoic acid (C₇H₁₅COOH). The reaction typically occurs in an aqueous medium, where lithium hydroxide is dissolved in water and then reacted with octanoic acid. The reaction proceeds as follows:

LiOH+C7H15COOHLiO2C(CH2)6CH3+H2O\text{LiOH} + \text{C}_7\text{H}_{15}\text{COOH} \rightarrow \text{LiO}_2\text{C}(\text{CH}_2)_6\text{CH}_3 + \text{H}_2\text{O} LiOH+C7​H15​COOH→LiO2​C(CH2​)6​CH3​+H2​O

Industrial Production Methods: In industrial settings, this compound is produced by reacting lithium carbonate (Li₂CO₃) with octanoic acid. The reaction is carried out in a solvent such as ethanol or methanol to facilitate the dissolution of reactants and the formation of the product. The reaction conditions typically involve heating the mixture to around 60-70°C and maintaining it under reflux for several hours to ensure complete conversion. The product is then purified by recrystallization or distillation .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. This can lead to the formation of lithium carbonate and other by-products.

    Reduction: Although less common, this compound can be reduced under specific conditions, leading to the formation of lithium alkoxides.

    Substitution: this compound can participate in substitution reactions, where the octanoate group is replaced by other functional groups. This is often facilitated by the presence of a catalyst or under specific reaction conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Catalysts: Transition metal catalysts such as palladium (Pd), platinum (Pt).

Major Products Formed:

Scientific Research Applications

Lithium octanoate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism by which lithium octanoate exerts its effects is primarily related to the lithium ion (Li⁺). Lithium ions can interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Volatility Effects: Methyl octanoate’s volatility (lower recovery in automated sample preparation) suggests this compound derivatives may require careful handling in analytical workflows .
  • Safety Profiles: this compound lacks explicit hazard codes, unlike lithium oxalate, which may pose risks due to oxalate ion toxicity .

Chemical Reactions Analysis

Oxidation Reactions

Lithium octanoate undergoes oxidation in the presence of strong oxidizing agents, yielding lithium carbonate (Li₂CO₃) and carbon dioxide (CO₂):

LiO2C(CH2)6CH3+O2Li2CO3+CO2+H2O\text{LiO}_2\text{C}(\text{CH}_2)_6\text{CH}_3+\text{O}_2\rightarrow \text{Li}_2\text{CO}_3+\text{CO}_2+\text{H}_2\text{O}

  • Key Oxidizers : Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂) .

  • Environmental Impact : Leaching of lithium from industrial waste poses ecological risks due to CO₂ release.

Reduction and Substitution Reactions

  • Reduction : Lithium aluminum hydride (LiAlH₄) reduces this compound to lithium alkoxides:

    LiO2C(CH2)6CH3+LiAlH4LiO(CH2)6CH3+LiAlO2+H2\text{LiO}_2\text{C}(\text{CH}_2)_6\text{CH}_3+\text{LiAlH}_4\rightarrow \text{LiO}(\text{CH}_2)_6\text{CH}_3+\text{LiAlO}_2+\text{H}_2
  • Substitution : Catalyzed by transition metals (Pd, Pt), the octanoate group is replaced by other ligands (e.g., halides):

    LiO2C(CH2)6CH3+XLiX+C8H16O2\text{LiO}_2\text{C}(\text{CH}_2)_6\text{CH}_3+\text{X}^-\rightarrow \text{LiX}+\text{C}_8\text{H}_{16}\text{O}_2
Reaction Type Reagents Products
ReductionLiAlH₄, NaBH₄Lithium Alkoxides
SubstitutionHalides (Cl⁻, Br⁻), CatalystsLithium Halides + Octanoic Acid Derivatives

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into lithium oxide (Li₂O) and octanoic acid derivatives:

2LiO2C(CH2)6CH3Li2O+2C8H16O2+CO22\,\text{LiO}_2\text{C}(\text{CH}_2)_6\text{CH}_3\rightarrow \text{Li}_2\text{O}+2\,\text{C}_8\text{H}_{16}\text{O}_2+\text{CO}_2

  • Industrial Relevance : Critical in lithium-ion battery electrolyte degradation studies .

Role in Electrochemical Systems

This compound participates in electrolyte decomposition pathways in lithium-ion batteries:

  • Oxidative Breakdown : At high voltages (>4.8 V vs Li/Li⁺), reactive oxygen species (e.g., singlet oxygen, ¹O₂) oxidize the compound, forming CO₂ and lithium carbonate .

  • Catalytic Effects : Dirhodium complexes (e.g., Rh₂(Oct)₄) enhance oxidative cascades in battery electrolytes .

Comparison with Analogous Lithium Salts

Compound Formula Key Reactions Applications
This compoundC₈H₁₅LiO₂Oxidation, Reduction, SubstitutionLubricants, Battery Research
Lithium AcetateCH₃COOLiEsterification, Thermal DecompositionBiochemistry, Catalysis
Lithium StearateC₁₈H₃₅LiO₂Thickening, Grease FormationIndustrial Lubricants

Q & A

Q. What are the established methods for synthesizing and characterizing lithium octanoate in laboratory settings?

this compound is synthesized via neutralization of octanoic acid with lithium hydroxide in a solvent like ethanol. Characterization involves Fourier-transform infrared spectroscopy (FT-IR) to confirm the carboxylate group (absorption ~1540–1650 cm⁻¹) and elemental analysis for stoichiometric validation. Purity is assessed using high-performance liquid chromatography (HPLC) or acid-base titration. Detailed protocols must specify reaction conditions (e.g., molar ratios, temperature) and crystallization steps to ensure reproducibility .

Q. How can gas chromatography-mass spectrometry (GC-MS) be optimized for this compound detection in biological samples?

Derivatization to isobutyl esters improves sensitivity over methyl esters. Key steps:

  • Use isobutyl alcohol with sulfuric acid as a catalyst.
  • Select selected ion monitoring (SIM) at m/z 127.1 (unlabeled octanoate) and 131.1 (¹³C-labeled) to avoid baseline interference.
  • Validate the method with a lower limit of quantification (LLOQ) ≤0.43 μM. This approach enhances specificity in complex matrices like plasma, reducing noise from co-eluting compounds .

Advanced Research Questions

Q. How can solubility-driven background interference be minimized in enzymatic assays studying this compound metabolism?

High aqueous solubility of octanoate increases non-specific binding. Mitigation strategies:

  • Use lipid carriers (e.g., β-cyclodextrins) to stabilize octanoate in solution.
  • Employ rapid-mixing kinetic assays to distinguish enzymatic activity from background.
  • Validate with radiolabeled tracers (e.g., ¹⁴C-octanoate) to quantify true oxidation rates. For example, FadD mutant assays in E. coli required modified protocols to account for solubility-induced noise in acyl-CoA production .

Q. What statistical approaches resolve contradictions between in vitro and in vivo oxidation rates of this compound in hepatic studies?

Discrepancies arise from tissue-specific metabolic fluxes. Researchers should:

  • Correlate in vitro enzyme kinetics (e.g., Vmax/Km) with in vivo breath test data (¹³C-octanoate oxidation).
  • Apply mixed-effects models to account for inter-individual variability in liver function.
  • Cross-validate with biomarkers like ALT and fasting glucose. For instance, individual NAS scores were analyzed against OctOx rates to reconcile conflicting data .

Q. How does Stewart’s physiochemical model enhance interpretation of acid-base changes caused by this compound in fluid resuscitation studies?

Stewart’s framework evaluates strong ion difference (SID), weak acids, and pCO2. For this compound:

  • Measure SIDa (apparent) and SIDe (effective) to distinguish its metabolic impact from chloride-based solutions.
  • Track persistent SIDa elevation (e.g., 36.2 ± 2.5 mEq/L vs. 33.2 ± 4.2 mEq/L in NaCl controls) to confirm alkalinizing effects.
  • Integrate anion gap calculations to account for partial octanoate metabolism. This model clarifies mechanisms beyond traditional bicarbonate-centric analyses .

Methodological Notes

  • Experimental Design : For in vivo studies, ensure portal delivery of ¹³C-octanoate to mimic physiological conditions. Use non-invasive breath tests to track oxidation kinetics .
  • Data Validation : Combine GC-MS with stable isotope tracing (e.g., ¹³C4-octanoate) to improve accuracy in metabolic flux studies .
  • Conflict Resolution : Address assay variability by reporting individual data trends (e.g., Supplementary Figure S5.2) rather than relying solely on group averages .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lithium octanoate
Reactant of Route 2
Lithium octanoate

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